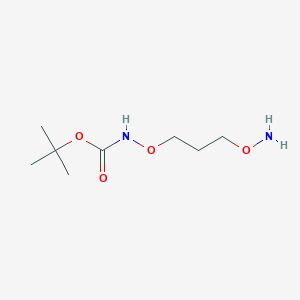
1-(t-Boc-Aminooxy)-3-aminooxy-propane
Descripción general
Descripción
1-(t-Boc-Aminooxy)-3-aminooxy-propane, also known as t-Boc-Aminooxy-PEG1-amine, is a PEG derivative containing a Boc-protected aminooxy group and an amine group . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .Molecular Structure Analysis
The molecular formula of this compound is C9H20N2O4 . The exact mass is 220.1423 and the molecular weight is 220.27 .Chemical Reactions Analysis
The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .Physical and Chemical Properties Analysis
The molecular weight of this compound is 220.27 .Aplicaciones Científicas De Investigación
Synthesis Applications
1-(t-Boc-Aminooxy)-3-aminooxy-propane and its analogs serve as building blocks in synthetic chemistry for creating complex molecules. For instance, derivatives of aminooxy functional groups have been synthesized for bioconjugation purposes. These compounds allow for chemoselective ligation to biomolecules, facilitating the creation of novel bioconjugates for research and therapeutic applications (Carrasco et al., 2010). Additionally, aminooxy terminated polymers have been synthesized for site-specific bioconjugation of glycoproteins, showing the versatility of these functional groups in creating well-defined macromolecular structures (Dhal et al., 2013).
Bioconjugation and Biomedical Research
The aminooxy functionality, particularly when protected with t-Boc, is crucial for bioconjugation strategies. This is due to its ability to form stable oxime bonds with aldehydes and ketones under mild conditions, making it invaluable for attaching biomolecules to various surfaces or carriers. This chemoselective ligation has been exploited for conjugating proteins onto nanometer-sized features, enabling the study of proteins at the nanoscale (Christman et al., 2011). Furthermore, aminooxy end-functionalized polymers synthesized through atom transfer radical polymerization (ATRP) have been developed for chemoselective conjugation to proteins, illustrating the compound's potential in creating polymer-protein conjugates for advanced biomedical applications (Heredia et al., 2007).
Materials Science
In materials science, the t-Boc group has been utilized to protect functional groups during polymer synthesis, enabling the creation of polymers with tailored properties. For example, tert-butoxycarbonyl (t-BOC) protected hydroxyl groups have been used to manipulate the free volume of polyimides, affecting their gas transport properties (Lin et al., 2020). This highlights the role of such protective groups in the development of advanced materials with specific functionalities.
Mecanismo De Acción
Target of Action
The primary target of 1-(t-Boc-Aminooxy)-3-aminooxy-propane is molecules containing aldehyde or ketone groups . The compound interacts with these groups to form stable linkages, which are crucial in various biochemical processes.
Mode of Action
This compound contains a Boc-protected aminooxy group and an amine group . The Boc-protected aminooxy can be deprotected under mild acidic conditions and then reacts with an aldehyde or ketone group to form a stable oxime linkage . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .
Biochemical Pathways
The compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This property enhances the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability.
Result of Action
The result of the action of this compound is the formation of stable oxime linkages with target molecules . This interaction can lead to the degradation of target proteins when the compound is used in the synthesis of PROTACs .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The Boc-protected aminooxy can be deprotected under mild acidic conditions . Therefore, the pH of the environment can influence the efficacy and stability of the compound.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-(t-Boc-Aminooxy)-3-aminooxy-propane plays a crucial role in biochemical reactions, particularly in the formation of stable oxime linkages. The Boc-protected aminooxy group can be deprotected under mild acidic conditions, allowing it to react with aldehyde or ketone groups to form stable oxime linkages . This reaction is essential in bioconjugation experiments, where the compound interacts with enzymes, proteins, and other biomolecules. For instance, the amine group in this compound is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), facilitating the formation of stable conjugates .
Cellular Effects
This compound has been shown to influence various cellular processes. Its ability to form stable oxime linkages allows it to be used in drug delivery systems, where it can modify the surface of nanoparticles to enhance cellular uptake . Additionally, the compound can impact cell signaling pathways by modifying proteins involved in these pathways, potentially altering gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with aldehyde or ketone groups to form stable oxime linkages. This reaction is facilitated by the deprotection of the Boc group under mild acidic conditions . The compound can also interact with carboxylic acids, activated NHS esters, and carbonyls, leading to the formation of stable conjugates. These interactions can result in enzyme inhibition or activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under specific storage conditions, such as -20°C, but can degrade if not stored properly . Long-term studies have shown that the compound can maintain its activity and function in in vitro and in vivo settings, although its stability and degradation can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower dosages, the compound has been shown to be effective in modifying proteins and enhancing drug delivery without causing significant toxicity . At higher dosages, there may be threshold effects, including potential toxicity and adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by forming stable oxime linkages with aldehyde or ketone groups . These interactions can influence the overall metabolic pathways and the levels of specific metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media, facilitating its transport and distribution . This property also affects its localization and accumulation within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it can exert its activity and function . These targeting signals and modifications are crucial for the compound’s effectiveness in biochemical reactions and cellular processes .
Propiedades
IUPAC Name |
tert-butyl N-(3-aminooxypropoxy)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4/c1-8(2,3)14-7(11)10-13-6-4-5-12-9/h4-6,9H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGHPAGZQRLKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


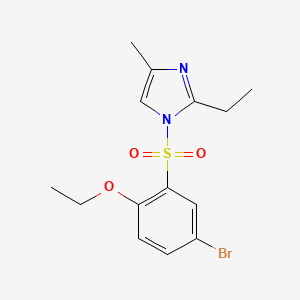
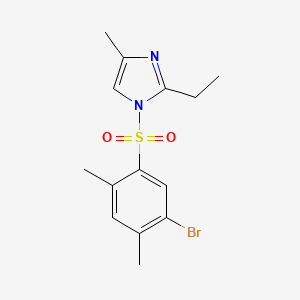
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604858.png)



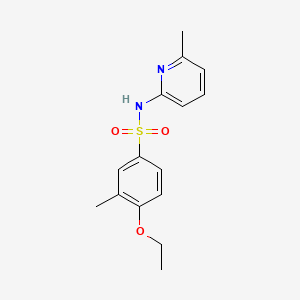
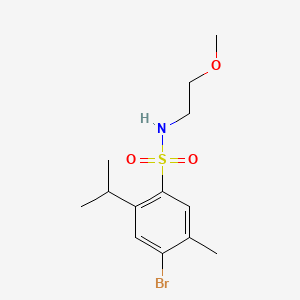

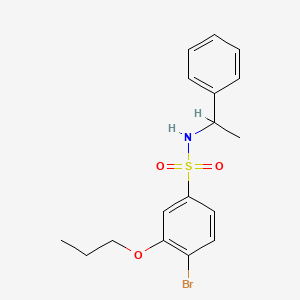
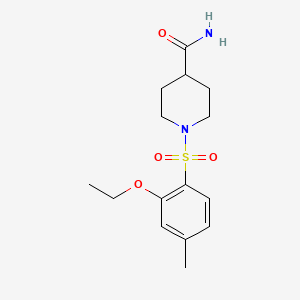
![2-ethyl-1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B604876.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604877.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604878.png)
